6-Sulfatoxymelatonin

Description

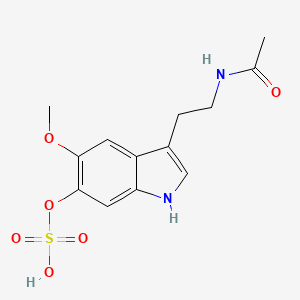

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEILXDLZRLTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176576 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-40-4 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-SULFATOXYMELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Sulfatoxymelatonin synthesis and metabolic pathway

An In-depth Technical Guide on the Synthesis and Metabolic Pathway of 6-Sulfatoxymelatonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (aMT6s) is the primary urinary metabolite of melatonin, the neurohormone primarily synthesized by the pineal gland that regulates circadian rhythms. The quantification of aMT6s serves as a reliable biomarker for endogenous melatonin production. This technical guide provides a comprehensive overview of the synthesis of melatonin and its subsequent metabolic conversion to this compound. It details the enzymatic pathways, key enzymes, and their kinetics. Furthermore, this guide furnishes detailed experimental protocols for the quantification of this compound and for assessing the activity of the key enzymes involved in its formation. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the roles of melatonin and its metabolites in health and disease.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-established role in the regulation of the sleep-wake cycle, as well as antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] The accurate assessment of endogenous melatonin levels is crucial for understanding its physiological and pathophysiological roles. Due to its short half-life of 20 to 50 minutes in circulation, direct measurement of melatonin can be challenging.[1][3] Consequently, its major metabolite, this compound (aMT6s), which is stably excreted in urine, has become the preferred biomarker for estimating total daily melatonin production.[4][5] This guide elucidates the complete pathway from melatonin synthesis to the formation and excretion of aMT6s.

Melatonin Synthesis Pathway

The synthesis of melatonin begins with the essential amino acid tryptophan and occurs primarily in the pineal gland, with minor production in other tissues such as the retina, bone marrow, and gastrointestinal tract.[1][5] The synthesis is under the circadian control of the suprachiasmatic nucleus (SCN) of the hypothalamus, with production increasing in darkness and decreasing in the presence of light.[6]

The enzymatic steps are as follows:

-

Tryptophan to 5-Hydroxytryptophan (5-HTP): Tryptophan is hydroxylated by tryptophan hydroxylase (TPH).[6]

-

5-HTP to Serotonin (5-HT): 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.[1]

-

Serotonin to N-Acetylserotonin (NAS): Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT), which is the rate-limiting enzyme in melatonin synthesis.[1]

-

N-Acetylserotonin to Melatonin: NAS is methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form melatonin.[6]

Figure 1: Melatonin Biosynthesis Pathway.

This compound Metabolic Pathway

Once synthesized and released into the bloodstream, melatonin undergoes extensive first-pass metabolism, primarily in the liver.[3] Approximately 90% of circulating melatonin is metabolized into this compound.[7] This process involves two main enzymatic steps: hydroxylation followed by sulfation.

Step 1: 6-Hydroxylation of Melatonin

The initial and rate-limiting step in melatonin catabolism is the hydroxylation of the indole ring at the C6 position to form 6-hydroxymelatonin. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the principal isoform involved in the liver.[8][9][10] Other isoforms, including CYP1A1, CYP1B1, and to a lesser extent CYP2C19, also contribute to this metabolic step, particularly in extrahepatic tissues like the brain and skin.[8][11][12]

A minor metabolic pathway involves O-demethylation of melatonin by CYP2C19 and CYP1A2 to form N-acetylserotonin.[8][9]

Step 2: Sulfation of 6-Hydroxymelatonin

Following its formation, 6-hydroxymelatonin is rapidly conjugated with a sulfate group to form the water-soluble and readily excretable this compound. This sulfation reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes.[4][13] Among the various SULT isoforms, SULT1A1 has been identified as the major enzyme responsible for the sulfation of 6-hydroxymelatonin in humans.[12][14][15] This reaction occurs in the liver, as well as in other tissues such as the small intestine, kidney, and lung.[14][15]

Figure 2: this compound Metabolic Pathway.

Quantitative Data

Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of melatonin to this compound.

Table 1: Kinetic Parameters of Cytochrome P450 Isoforms for Melatonin 6-Hydroxylation

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP1A1 | 19.2 | 6.46 | [11] |

| CYP1A2 | 25.9 | 10.6 | [11] |

| CYP1B1 | 30.9 | 5.31 | [11] |

Table 2: Kinetic Parameters of SULT1A1 for 6-Hydroxymelatonin Sulfation

| Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |

| 6-Hydroxymelatonin | 2.67 | 21.76 | 8.15 | [4] |

Urinary this compound Excretion

The excretion of aMT6s in urine exhibits significant inter-individual variability and is influenced by age.

Table 3: Reference Ranges for Nocturnal Urinary this compound (aMT6s) Excretion

| Age Group (years) | Mean Excretion (ng/mg creatinine) | 95% Confidence Interval (ng/mg creatinine) | Reference |

| 0-5 | High and variable | - | [14] |

| 6-18 | Declining | - | [14] |

| 19-50 | Stable | - | [14] |

| 51-60 | Gradual decline | - | [14] |

| >60 | Stagnation/slight increase | - | [14] |

Note: A meta-analysis has shown a significant age-related decline in aMT6s excretion.[14][15] Specific reference intervals can vary between laboratories and populations.

Experimental Protocols

Quantification of this compound in Urine

This protocol is based on a competitive immunoassay principle.

Materials:

-

This compound ELISA Kit (e.g., BÜHLMANN Laboratories AG, ALPCO)[9][16]

-

Microplate reader with a 450 nm filter

-

Precision pipettes and tips

-

Wash buffer

-

Stop solution

-

Urine samples, Calibrators, and Controls

-

Sample Preparation: Dilute urine samples (typically 1:200) with the provided incubation buffer.

-

Assay Setup: Pipette 50 µL of calibrators, controls, and diluted samples into the appropriate wells of the antibody-coated microplate.

-

Competitive Binding: Add 50 µL of this compound-biotin conjugate and 50 µL of antiserum to all wells (except blank wells).

-

Incubation: Cover the plate and incubate for 3 hours at 2-8°C.

-

Washing: Wash the wells four times with wash buffer.

-

Enzyme Conjugate: Add 100 µL of enzyme label (e.g., streptavidin-HRP) to all wells.

-

Incubation: Cover the plate and incubate for 30 minutes at 2-8°C.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm within 30 minutes.

-

Calculation: Calculate the concentration of this compound in the samples by referring to the standard curve generated from the calibrators.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. SULT1A1 Enzyme, Sulfotransferase 1A1 - Syd Labs [sydlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Functional features of human cytochrome P450 1A2 : with special focus on caffeine and melatonin metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. buhlmannlabs.com [buhlmannlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Sulfation of melatonin: enzymatic characterization, differences of organs, species and genders, and bioactivity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]

The Physiological Role of 6-Sulfatoxymelatonin in Humans: An In-depth Technical Guide

Abstract

6-Sulfatoxymelatonin (aMT6s), the principal urinary metabolite of melatonin, serves as a critical biomarker for assessing the circadian rhythm and the endogenous production of melatonin by the pineal gland. Its stability and high correlation with plasma melatonin levels make it an invaluable tool in clinical and research settings. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological significance of aMT6s in humans. It details quantitative data on aMT6s levels in various physiological and pathological states, outlines experimental protocols for its measurement, and illustrates key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating circadian biology and related therapeutic areas.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern, with high levels during the night and low levels during the day. It plays a pivotal role in regulating the sleep-wake cycle, as well as possessing antioxidant, anti-inflammatory, and oncostatic properties.[1] Due to its short half-life of approximately 30 minutes, direct measurement of melatonin in circulation can be challenging for assessing overall production.[2] Consequently, its major metabolite, this compound (aMT6s), which is excreted in the urine, has become the preferred biomarker for a non-invasive and integrated assessment of melatonin synthesis.[3][4][5] The concentration of aMT6s in urine, particularly in first-morning voids or 24-hour collections, closely mirrors the nocturnal secretion profile of melatonin.[6][7]

Synthesis and Metabolism of this compound

The metabolic pathway from melatonin to this compound is a two-step process primarily occurring in the liver.[8]

-

Hydroxylation: Circulating melatonin is first hydroxylated at the 6-position to form 6-hydroxymelatonin. This reaction is catalyzed by cytochrome P450 enzymes, predominantly CYP1A2, and to a lesser extent by CYP1A1 and CYP1B1.[9]

-

Sulfation: The newly formed 6-hydroxymelatonin is then conjugated with a sulfate group to form this compound. This sulfation step renders the molecule more water-soluble, facilitating its excretion by the kidneys into the urine.[10]

Approximately 90% of melatonin is metabolized and excreted as aMT6s.[8]

References

- 1. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibl-international.com [ibl-international.com]

- 3. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]

- 6. alpco.com [alpco.com]

- 7. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. novolytix.ch [novolytix.ch]

- 10. researchgate.net [researchgate.net]

6-Sulfatoxymelatonin: A Comprehensive Technical Guide to its Role as a Biomarker of Circadian Rhythm

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian timing system, our internal 24-hour body clock, orchestrates a multitude of physiological and behavioral processes, from sleep-wake cycles to metabolic homeostasis. Disruptions to this delicate rhythm have been implicated in a wide array of pathologies, including sleep disorders, metabolic syndrome, and even cancer. Consequently, the ability to accurately assess an individual's circadian phase is of paramount importance in both research and clinical settings. Melatonin, the "hormone of darkness," is a key hormonal output of the central circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus. Its robust nocturnal secretion profile makes it an excellent marker of the body's internal night. However, the short half-life of melatonin in circulation presents challenges for its direct measurement. This technical guide focuses on 6-sulfatoxymelatonin (aMT6s), the major urinary metabolite of melatonin, as a reliable and non-invasive biomarker for assessing circadian rhythmicity. We will delve into its biochemical underpinnings, provide detailed experimental protocols for its quantification, present key quantitative data, and visualize the intricate pathways and workflows involved.

Biochemistry and Physiology

Melatonin Synthesis and Metabolism

Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from the amino acid tryptophan primarily in the pineal gland.[1][2] The synthesis follows a four-step enzymatic pathway in animals, starting with the hydroxylation of tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin.[3] Serotonin is subsequently acetylated to N-acetylserotonin and finally methylated to produce melatonin.[1][3] The secretion of melatonin is tightly regulated by the SCN, which responds to light-dark cycles perceived by the retina.[2] Light exposure, particularly in the blue spectrum (460–480 nm), potently suppresses melatonin biosynthesis.[1]

Once released into the bloodstream, melatonin is rapidly metabolized, primarily in the liver by the cytochrome P450 enzyme CYP1A2, and to a lesser extent by CYP1A1, CYP2C19, and CYP1B1.[1] The initial step is the hydroxylation of melatonin to 6-hydroxymelatonin.[4] This intermediate is then conjugated with sulfate to form this compound (aMT6s), which is water-soluble and readily excreted in the urine.[4] Approximately 60-80% of melatonin is metabolized and excreted as aMT6s.[4] The rhythm of urinary aMT6s excretion is highly correlated with plasma melatonin levels, making it an excellent surrogate marker for total daily melatonin production and circadian phase.[5][6]

Caption: Melatonin metabolism pathway.

aMT6s as a Circadian Biomarker

The measurement of urinary aMT6s offers a non-invasive and practical method for assessing circadian rhythmicity, particularly in field studies where frequent blood or saliva sampling is not feasible.[4][5] The total amount of aMT6s excreted over a 24-hour period provides a reliable estimate of the total daily production of melatonin.[4] Furthermore, the timing of the peak (acrophase) of the aMT6s excretion rhythm serves as a robust marker of circadian phase.[5][6] The dim light melatonin onset (DLMO), considered the gold standard for circadian phase assessment, can be reliably estimated from urinary aMT6s profiles.

Quantitative Data

The following tables summarize key quantitative data on urinary aMT6s levels from various studies.

Table 1: Age-Related Decline in 24-Hour Urinary aMT6s Excretion

| Age Range (years) | Mean 24-h aMT6s Excretion (nmol) |

| 20-29 | ~70 |

| 30-39 | ~65 |

| 40-49 | ~55 |

| 50-59 | ~45 |

| 60-69 | ~35 |

| 70-79 | ~28 |

Source: Adapted from data showing a 60% decrease in aMT6s excretion in 70-79 year olds compared to 20-29 year olds.[4]

Table 2: Biological Variation of Urinary aMT6s Excretion

| Urine Collection Period | Within-Subject Variation (CVi, %) | Between-Subject Variation (CVg, %) |

| Day Urine | 39.2 | 39.1 |

| Night Urine | 15.1 | 37.9 |

| 24-Hour Urine | 12.2 | 36.8 |

Source: Data from a study on healthy individuals.[4] The high between-subject variation highlights the need for repeated measurements in epidemiological studies.[4]

Table 3: Typical aMT6s Excretion in Healthy Adults

| Parameter | Value |

| 24-hour aMT6s Excretion Range | 7.5 - 58 µg |

| Nighttime aMT6s Excretion Range | 327 - 6,074 ng/h |

| Night-to-Day Excretion Ratio (Young Adults, 20-35 years) | Mean: 6.0 (up to 10.5) |

| Night-to-Day Excretion Ratio (Older Adults, >65 years) | Mean: 2.8 (up to 5.4) |

Source: Data from a study on healthy subjects aged 20-84 years.[7]

Experimental Protocols

Accurate quantification of urinary aMT6s is crucial for its utility as a circadian biomarker. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Urine Sample Collection and Storage

-

24-Hour Urine Collection: To obtain a reliable estimate of total daily melatonin production, a 24-hour urine collection is recommended.[4] The collection starts with the participant emptying their bladder at a specific time (e.g., 8:00 AM) and discarding this urine. All subsequent urine is collected in a single container for the next 24 hours, ending with a final collection at the same time the following day (e.g., 8:00 AM). The total volume of the 24-hour collection should be recorded.

-

Timed Urine Collection: For assessing the circadian rhythm of aMT6s excretion, timed urine collections are necessary. Urine can be collected in intervals (e.g., every 2-4 hours) over a 24 to 56-hour period.[8][9]

-

First Morning Void: The first urine sample upon waking can provide an estimate of nocturnal melatonin production, as it represents a significant portion of the overnight excretion.[10][11]

-

Sample Handling and Storage: Immediately after collection, the urine samples should be aliquoted and stored at -20°C or, preferably, -80°C until analysis.[4] aMT6s is stable in urine for at least 15 years at -20°C.[4]

Caption: Urine sample collection workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for quantifying aMT6s.[12] Commercial kits are readily available.

Principle: The assay is typically a competitive ELISA.[13][14] aMT6s in the urine sample competes with a known amount of labeled aMT6s (e.g., biotinylated) for binding to a limited number of anti-aMT6s antibody sites. The amount of labeled aMT6s bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.

General Protocol (based on commercial kits):

-

Sample Preparation: Thaw frozen urine samples and vortex thoroughly. Dilute urine samples (e.g., 1:200) with the provided incubation buffer.[13]

-

Assay Procedure:

-

Pipette calibrators, controls, and diluted samples into the wells of the antibody-coated microplate.[15]

-

Add the biotinylated aMT6s conjugate to all wells.[15]

-

Add the anti-aMT6s antiserum to all wells (except blank).[15]

-

Incubate for a specified time and temperature (e.g., 3 hours at 2-8°C).[15] During this incubation, competitive binding occurs.

-

Wash the plate to remove unbound reagents.[13]

-

Add an enzyme-labeled streptavidin (e.g., horseradish peroxidase) that binds to the captured biotinylated aMT6s.[14]

-

Incubate and wash again.

-

Add a substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.[13]

-

Stop the reaction with a stop solution.[13]

-

-

Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[13] Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Determine the concentration of aMT6s in the samples by interpolating their absorbance values on the standard curve.

Table 4: Performance Characteristics of a Commercial aMT6s ELISA Kit

| Parameter | Value |

| Analytical Sensitivity | 0.14 ng/mL |

| Functional Sensitivity | 1.5 ng/mL |

| Inter-Assay Precision (CV) | 11.9% |

| Intra-Assay Precision (CV) | <10% |

| Spiking Recovery | 119% |

Source: Data from a commercial ELISA kit manual.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.[4][16]

Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Detailed Protocol:

-

Sample Preparation:

-

Thaw urine samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.[17]

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant containing aMT6s is then ready for injection into the LC-MS/MS system. An online solid-phase extraction (SPE) can be used for automated sample cleanup and concentration.[4][18]

-

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[17]

-

aMT6s is ionized, and the precursor ion is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell.

-

Specific product ions are selected and detected in the third quadrupole.

-

Quantification is achieved by comparing the signal intensity of the sample to that of a calibration curve prepared with known concentrations of aMT6s standards.

-

Table 5: Performance Characteristics of a Validated LC-MS/MS Method for Urinary aMT6s

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L |

| Inter-assay Coefficient of Variation (CV) | < 5.4% |

| Recovery | Not specified, but method validated according to international guidelines. |

Source: Data from a validated high-throughput LC–MS/MS method.[4]

Logical Relationships and Signaling Pathways

The regulation of aMT6s excretion is intrinsically linked to the central circadian clock located in the SCN.

Caption: Central regulation of aMT6s excretion.

During the day, light input from the retina to the SCN inhibits the neural pathway to the pineal gland, suppressing melatonin production. In the absence of light at night, this inhibition is removed, leading to norepinephrine release at the pineal gland, which stimulates melatonin synthesis and secretion. The resulting circulating melatonin is then metabolized to aMT6s and excreted, with its urinary rhythm closely mirroring the nocturnal pattern of pineal melatonin release.

Applications in Research and Drug Development

The measurement of urinary aMT6s has numerous applications:

-

Sleep and Circadian Rhythm Disorders: Assessing the phase and amplitude of the aMT6s rhythm can help diagnose and monitor conditions like delayed sleep phase syndrome, advanced sleep phase syndrome, and non-24-hour sleep-wake disorder.[19]

-

Jet Lag and Shift Work: Quantifying the disruption and re-entrainment of the circadian rhythm in individuals subjected to rapid time zone changes or irregular work schedules.[19][20][21]

-

Pharmacodynamics: Evaluating the effect of new drugs on the circadian system.

-

Clinical Trials: As a biomarker to stratify patient populations or as an endpoint to assess the efficacy of chronotherapeutic interventions.

-

Epidemiology: Investigating the links between circadian disruption and chronic diseases.[10]

Conclusion

This compound has emerged as a robust and invaluable biomarker for the non-invasive assessment of the human circadian clock. Its strong correlation with plasma melatonin, coupled with the ease of urine sample collection, makes it an ideal tool for a wide range of research and clinical applications. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements for throughput, sensitivity, and specificity of the study. As our understanding of the profound impact of circadian rhythms on health and disease continues to grow, the role of aMT6s as a key biomarker is set to expand, paving the way for personalized chronotherapy and a deeper understanding of human physiology.

References

- 1. Melatonin - Wikipedia [en.wikipedia.org]

- 2. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | Melatonin Synthesis and Function: Evolutionary History in Animals and Plants [frontiersin.org]

- 4. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sleeprhythm.org [sleeprhythm.org]

- 9. researchgate.net [researchgate.net]

- 10. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. buhlmannlabs.com [buhlmannlabs.com]

- 14. alpco.com [alpco.com]

- 15. novolytix.ch [novolytix.ch]

- 16. researchgate.net [researchgate.net]

- 17. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and this compound in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Melatonin in sleep disorders and jet-lag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Melatonin and jet lag syndrome: experimental model and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Melatonin and its relevance to jet lag - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Urinary 6-Sulfatoxymelatonin (aMT6s) Excretion: Kinetics and Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetics and patterns of urinary 6-sulfatoxymelatonin (aMT6s), the primary metabolite of melatonin. Understanding the dynamics of aMT6s excretion is crucial for utilizing it as a reliable biomarker in clinical research, drug development, and various scientific investigations into circadian biology.

Introduction: aMT6s as a Key Biomarker

Melatonin, a hormone primarily synthesized by the pineal gland, plays a pivotal role in regulating the sleep-wake cycle and other circadian rhythms. Due to its short half-life in the bloodstream, direct measurement of melatonin can be challenging for assessing its overall production. The major urinary metabolite, this compound (aMT6s), offers a non-invasive and reliable alternative for estimating nocturnal melatonin secretion.[1][2][3] The concentration of aMT6s in urine is highly correlated with plasma melatonin levels, making it an invaluable tool for circadian rhythm research.[1][4]

Melatonin Metabolism and aMT6s Formation

The metabolic pathway from melatonin to its urinary excretion product, aMT6s, is a well-defined process primarily occurring in the liver.

Caption: Metabolic pathway of melatonin to this compound (aMT6s).

Kinetics of aMT6s Excretion

The kinetic profile of aMT6s excretion provides valuable insights into the dynamics of melatonin production and metabolism.

General Pharmacokinetic Parameters

Following the nocturnal surge in melatonin, aMT6s levels in urine rise, reflecting the metabolic conversion and subsequent renal clearance.

Correlation with Plasma Melatonin

A strong positive correlation exists between the total amount of aMT6s excreted over 24 hours and the area under the curve (AUC) of plasma melatonin concentration.[1] This relationship forms the basis for using urinary aMT6s as a surrogate marker for melatonin production.

| Parameter | Correlation Coefficient (r) | Significance | Reference |

| Total 24-h urinary aMT6s vs. Plasma Melatonin AUC | 0.75 | P = 0.0002 | [1] |

| Total 24-h urinary aMT6s vs. Plasma aMT6s AUC | 0.70 | P = 0.0005 | [1] |

Table 1: Correlation between urinary aMT6s and plasma melatonin/aMT6s.

Patterns of aMT6s Excretion

The excretion of aMT6s follows a distinct circadian rhythm, with significant variations observed across different time points and influenced by several factors.

Diurnal Excretion Pattern

aMT6s excretion is significantly higher during the night compared to the daytime, mirroring the nocturnal secretion of melatonin.[5]

| Time Period | Excretion Characteristics | Reference |

| Nighttime (e.g., 23:00 - 07:00) | Peak excretion, reflecting the nocturnal surge in melatonin production. | [5] |

| Daytime (e.g., 07:00 - 23:00) | Low basal excretion levels. | [5] |

Table 2: General diurnal pattern of aMT6s excretion in healthy adults.

Age-Dependent Variations

Studies have consistently shown an age-related decline in the total amount of aMT6s excreted over a 24-hour period.[5][6][7] This decline is most pronounced in early adulthood and tends to stabilize in later years.[7]

| Age Group (years) | Mean 24-h aMT6s Excretion (µ g/24h ) - Representative Data | Reference |

| 20-35 | High variability, with a higher mean compared to older groups. | [5] |

| >65 | Significantly lower mean excretion compared to younger adults. | [5] |

Table 3: Age-related differences in 24-hour aMT6s excretion. Note: Absolute values can vary significantly between studies due to methodological differences.

Inter- and Intra-Individual Variability

While the pattern of aMT6s excretion is consistent within an individual over consecutive days, there is considerable inter-individual variation in the total amount excreted.[1][6]

| Variation Type | Coefficient of Variation (CV) | Collection Period | Reference |

| Within-subject | 12.2% | 24-h urine | [6] |

| 15.1% | Night urine | [6] | |

| Between-subject | 36.8% | 24-h urine | [6] |

| 37.9% | Night urine | [6] |

Table 4: Biological variation of urinary aMT6s excretion.

Experimental Protocols

Accurate and consistent measurement of urinary aMT6s requires standardized protocols for urine collection and laboratory analysis.

Urine Collection

Caption: Standard 24-hour urine collection workflow for aMT6s analysis.

Detailed Protocol for 24-Hour Urine Collection: [8][9][10]

-

Start Time: At the beginning of the 24-hour collection period, the subject should empty their bladder completely, and this urine should be discarded. The exact time should be recorded.

-

Collection: For the next 24 hours, all urine must be collected in the provided container.

-

Storage: The collection container should be kept refrigerated throughout the collection period.

-

Final Collection: Exactly 24 hours after the start time, the subject should empty their bladder one last time and add this urine to the collection container.

-

Labeling and Transport: The container should be clearly labeled with the subject's information, start and end times, and transported to the laboratory as soon as possible, maintaining a cool temperature.

Laboratory Analysis

Two primary methods are used for the quantification of aMT6s in urine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.2.1. ELISA Protocol (Competitive Assay) [11][12][13][14]

Caption: General workflow for a competitive ELISA for aMT6s quantification.

Detailed ELISA Protocol Steps:

-

Sample Preparation: Urine samples, along with standards and controls, are diluted with an assay buffer.[11]

-

Competitive Binding: Diluted samples, enzyme-conjugated aMT6s, and a specific anti-aMT6s antibody are added to microtiter wells pre-coated with a capture antibody. During incubation, free aMT6s in the sample competes with the enzyme-conjugated aMT6s for binding to the primary antibody.[12]

-

Washing: The wells are washed to remove unbound components.[14]

-

Substrate Reaction: A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of aMT6s in the sample.[11]

-

Stopping the Reaction: A stop solution is added to terminate the reaction.[14]

-

Detection: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[12]

-

Quantification: The concentration of aMT6s in the samples is determined by comparing their absorbance to a standard curve.

5.2.2. LC-MS/MS Protocol [6][15][16]

Caption: A simplified workflow for LC-MS/MS analysis of urinary aMT6s.

Detailed LC-MS/MS Protocol Steps:

-

Sample Preparation: Urine samples undergo an extraction process, such as Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE), to isolate aMT6s and remove interfering substances. A deuterated internal standard (e.g., aMT6s-d4) is typically added for accurate quantification.[15]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where aMT6s is separated from other components based on its physicochemical properties.[15]

-

Mass Spectrometric Detection: The separated aMT6s is then introduced into a tandem mass spectrometer. The molecule is ionized (e.g., using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.[15]

-

Data Analysis: The concentration of aMT6s is determined by comparing the signal response of the analyte to that of the internal standard and referencing a calibration curve.[6]

Conclusion

Urinary this compound is a robust and non-invasive biomarker for assessing endogenous melatonin production and circadian rhythmicity. A thorough understanding of its excretion kinetics and patterns, coupled with the implementation of standardized and validated experimental protocols, is essential for its effective application in research and clinical settings. This guide provides a foundational resource for professionals seeking to incorporate aMT6s measurements into their studies.

References

- 1. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]

- 3. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]

- 9. caldwellmemorial.org [caldwellmemorial.org]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. weldonbiotech.com [weldonbiotech.com]

- 12. buhlmannlabs.com [buhlmannlabs.com]

- 13. alpco.com [alpco.com]

- 14. ibl-international.com [ibl-international.com]

- 15. brighamandwomens.org [brighamandwomens.org]

- 16. Simultaneous quantification of urinary 6‑sulfatoxymelatonin and 8‑hydroxy‑2'‑deoxyguanosine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Biomarker: A Technical Guide to 6-Sulfatoxymelatonin

An In-depth Exploration of the Historical Discovery, Significance, and Analysis of the Primary Melatonin Metabolite for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the intricate tapestry of human physiology, the precise regulation of circadian rhythms stands as a cornerstone of health and well-being. Central to this internal clock is the hormone melatonin, a molecule whose nocturnal surge dictates our sleep-wake cycles and influences a myriad of physiological processes. However, the fleeting nature of melatonin in circulation presents a challenge for its accurate assessment. This has led to the rise of its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s), as a stable and reliable biomarker of endogenous melatonin production. This technical guide provides a comprehensive overview of the historical discovery and profound significance of aMT6s, coupled with detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways.

Historical Discovery and Timeline

The journey to understanding this compound began with the discovery of its parent compound. In 1958, Aaron B. Lerner and his colleagues at Yale University first isolated melatonin from bovine pineal glands.[1] It was not until the 1970s that the circadian rhythm of melatonin production in humans was established.[1] The subsequent quest to understand melatonin's metabolism led to the identification of its major metabolite.

Significance of this compound

The importance of aMT6s in research and clinical settings stems from its properties as a biomarker. Melatonin has a short half-life in the blood, making single-point measurements unrepresentative of the total nocturnal production.[7] In contrast, aMT6s is a stable metabolite excreted in the urine, and its concentration in an overnight or 24-hour urine collection provides an integrated measure of melatonin synthesis.[8] This non-invasive and reliable assessment has made aMT6s an invaluable tool in numerous fields:

-

Circadian Rhythm Research: The measurement of urinary aMT6s is a cornerstone of chronobiology research, allowing scientists to study the timing and amplitude of the internal biological clock in humans.[4][9]

-

Sleep Medicine: Alterations in aMT6s excretion patterns are associated with various sleep disorders, including delayed sleep phase syndrome and advanced sleep phase syndrome.[8]

-

Oncology: A growing body of evidence suggests a link between melatonin levels and cancer risk, with some studies indicating that lower aMT6s levels may be associated with an increased risk of certain cancers.

-

Neurodegenerative Diseases: Research is exploring the potential role of melatonin and its metabolites in the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3]

-

Drug Development: Pharmaceutical companies utilize aMT6s measurements to assess the impact of new drugs on the circadian system and to develop chronotherapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from various studies.

Table 1: Typical Urinary this compound Excretion in Healthy Adults

| Population | Sample Type | Mean Excretion (ng/mg creatinine) | Reference |

| Premenopausal Women (<39 years) | First morning urine | 20.8 | [10] |

| Premenopausal Women (>49 years) | First morning urine | 11.8 | [10] |

| Healthy Adults (20-84 years) | 24-hour urine | Range: 7.5 - 58 µ g/24h | [11] |

| Healthy Adults (20-35 years) | Nighttime urine | Mean night-day ratio: 6.0 | [11] |

| Healthy Adults (>65 years) | Nighttime urine | Mean night-day ratio: 2.8 | [11] |

Table 2: Correlation between Plasma Melatonin and Urinary this compound

| Study Population | Correlation Coefficient (r) | p-value | Reference |

| Healthy Volunteers (n=22) | 0.75 | 0.0002 | [12] |

| Healthy Volunteers (n=100) | 0.94 (RIA vs. GC-MS) | <0.001 | [12] |

Table 3: Factors Influencing Urinary this compound Levels

| Factor | Effect on aMT6s Levels | Reference |

| Age | Inverse relationship | [10] |

| Body Mass Index (BMI) | Inverse association | [10] |

| Smoking (Pack-years) | Inverse association | [10] |

| Parity | Positive association | [10] |

Experimental Protocols

Accurate quantification of this compound is crucial for its utility as a biomarker. The following sections provide detailed methodologies for the key analytical techniques.

Radioimmunoassay (RIA)

Principle: This competitive immunoassay relies on the competition between unlabeled aMT6s in the sample and a fixed amount of radiolabeled aMT6s for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.

Detailed Methodology (based on Harthé et al., 1991): [3]

-

Sample Collection: Collect first morning void or 24-hour urine samples. Store at -20°C until analysis.

-

Reagent Preparation:

-

aMT6s Antiserum: Raise antiserum in rabbits by immunization with a bovine serum albumin-aMT6s conjugate.

-

Radiolabeled aMT6s: Prepare an iodinated tracer ([¹²⁵I]aMT6s).

-

Standard Solutions: Prepare a series of aMT6s standards of known concentrations.

-

-

Assay Procedure:

-

Pipette 100 µL of standards, controls, and urine samples (appropriately diluted) into assay tubes.

-

Add 100 µL of [¹²⁵I]aMT6s to each tube.

-

Add 100 µL of the diluted aMT6s antiserum to each tube.

-

Vortex and incubate overnight at 4°C.

-

Separate antibody-bound from free radiolabeled aMT6s using a second antibody precipitation method (e.g., anti-rabbit gamma globulin).

-

Centrifuge the tubes and decant the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the aMT6s standards.

-

Determine the concentration of aMT6s in the samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique involves the separation of volatile derivatives of aMT6s by gas chromatography, followed by their detection and quantification by mass spectrometry.

Detailed Methodology (based on Francis et al., 1987): [13]

-

Sample Preparation (Urine):

-

Add a deuterated internal standard (e.g., d4-aMT6s) to the urine sample.

-

Perform solid-phase extraction (SPE) using an octadecylsilane (C18) cartridge to remove interfering substances.

-

Elute the aMT6s from the SPE cartridge.

-

-

Enzymatic Hydrolysis:

-

Incubate the sample with arylsulfatase to hydrolyze this compound to 6-hydroxymelatonin.

-

-

Derivatization:

-

Convert the resulting 6-hydroxymelatonin into a volatile derivative (e.g., by silylation) to make it suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the gas chromatograph.

-

Separate the components on a capillary column with a specific temperature program.

-

The eluting compounds enter the mass spectrometer, where they are ionized and fragmented.

-

Monitor specific ions for the derivatized 6-hydroxymelatonin and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of 6-hydroxymelatonin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and specific method involves the separation of aMT6s from other urinary components by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.

Detailed Methodology (based on Sniecinska et al., 2015 and van der Wurp et al., 2020): [4][6]

-

Sample Preparation (Urine):

-

Thaw frozen urine samples and vortex.

-

Add an internal standard (e.g., d4-aMT6s) to each sample.

-

Dilute the samples with a suitable buffer (e.g., 1:1 with water).

-

-

LC Separation:

-

Inject the prepared sample onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: methanol with 0.1% formic acid).

-

The gradient program is optimized to separate aMT6s from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Select the precursor ion of aMT6s (and the internal standard) in the first quadrupole (Q1).

-

Fragment the precursor ion in the second quadrupole (Q2, collision cell).

-

Monitor specific product ions in the third quadrupole (Q3).

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for aMT6s and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of aMT6s in the samples using a calibration curve prepared with known concentrations of aMT6s and the internal standard.

-

Mandatory Visualizations

Melatonin Metabolism and Excretion

Caption: Metabolic pathway of melatonin to its primary urinary metabolite, this compound.

Experimental Workflow for Urinary aMT6s Analysis by LC-MS/MS

Caption: A generalized workflow for the quantification of urinary this compound using LC-MS/MS.

Melatonin Signaling Pathway

Caption: Simplified overview of the primary signaling pathways activated by melatonin receptors MT1 and MT2.

Conclusion

The discovery and characterization of this compound have been instrumental in advancing our understanding of circadian biology and its implications for human health. As a robust and non-invasive biomarker of melatonin production, aMT6s has empowered researchers and clinicians to explore the intricacies of the internal clock in both physiological and pathological states. The continued refinement of analytical techniques, particularly LC-MS/MS, promises even greater precision in its measurement, paving the way for new discoveries and therapeutic innovations in the field of chronobiology and medicine. This technical guide serves as a foundational resource for professionals seeking to harness the power of this pivotal molecule in their scientific endeavors.

References

- 1. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. Melatonin and your sleep: Is it safe, what are the side effects and how does it work? | Cultivating Health | UC Davis Health [health.ucdavis.edu]

- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 7. researchgate.net [researchgate.net]

- 8. buhlmannlabs.ch [buhlmannlabs.ch]

- 9. Circadian Rhythm Dysregulation and Restoration: The Role of Melatonin [mdpi.com]

- 10. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Sulfatoxymelatonin: Biochemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical structure, properties, and analytical methodologies for 6-Sulfatoxymelatonin (aMT6s), the principal urinary metabolite of melatonin. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chronobiological studies.

Biochemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₆N₂O₆S, is the conjugated sulfate ester of 6-hydroxymelatonin.[1][2] This sulfation occurs primarily in the liver and significantly increases the water solubility of the molecule, facilitating its renal excretion.[3][4] As the major metabolite, urinary aMT6s levels are a reliable and non-invasive biomarker for assessing the total nocturnal production of melatonin and the status of the circadian rhythm.[5][6][7]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, with data primarily sourced from the PubChem database.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆S | [2] |

| Molecular Weight | 328.34 g/mol | [2] |

| IUPAC Name | [3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | [2] |

| CAS Number | 2208-40-4 | [4] |

| Canonical SMILES | CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | [2] |

| InChI Key | QQEILXDLZRLTME-UHFFFAOYSA-N | [2] |

| Appearance | Solid (powder) | [8] |

| Solubility | Enhanced water solubility compared to melatonin | [4] |

Pharmacokinetics and Metabolism

Melatonin is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2), to 6-hydroxymelatonin.[9][10] This intermediate is then conjugated with sulfate to form this compound.[9] The half-life of melatonin in human blood is approximately 20 to 50 minutes.[9] While specific pharmacokinetic data for this compound in humans is limited, its urinary excretion pattern closely mirrors the nocturnal secretion profile of melatonin, with a slight delay.[10] Prepubertal children appear to metabolize melatonin faster than adults.[11]

It is important to note that this compound is considered a biologically inactive metabolite primarily for excretion and is not expected to have significant binding affinity for melatonin receptors (MT1 and MT2).

Melatonin Metabolic and Signaling Pathways

The synthesis and signaling of the parent compound, melatonin, are critical to understanding the role of this compound as a biomarker.

Melatonin Metabolic Pathway

The metabolic conversion of melatonin to this compound is a two-step process occurring predominantly in the liver.

Caption: Melatonin metabolism to this compound.

Melatonin Signaling Pathway

Melatonin exerts its biological effects primarily through two G-protein coupled receptors, MT1 and MT2.[12][13] These receptors are involved in regulating various physiological processes, including the sleep-wake cycle. The signaling cascade is complex and can involve multiple downstream effectors.

Caption: Simplified Melatonin Signaling Pathway via MT1/MT2 receptors.

Experimental Protocols

The quantification of urinary this compound is a cornerstone of circadian rhythm research. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound by ELISA

ELISA is a widely used, high-throughput method for quantifying aMT6s.[14][15] The following is a generalized protocol based on commercially available competitive ELISA kits.

Materials:

-

Microplate pre-coated with anti-rabbit IgG

-

This compound standards

-

This compound-biotin conjugate

-

Rabbit anti-6-Sulfatoxymelatonin antibody

-

Enzyme label (Streptavidin-HRP)

-

Wash buffer

-

Substrate solution (TMB)

-

Stop solution

-

Urine samples, controls

-

Precision pipettes, microplate reader, and washer

Procedure:

-

Sample Preparation: Dilute urine samples (e.g., 1:200) with the provided incubation buffer.[16]

-

Competitive Binding:

-

Pipette standards, controls, and diluted samples into the wells of the microplate.

-

Add this compound-biotin conjugate to all wells.

-

Add rabbit anti-6-sulfatoxymelatonin antibody to all wells except the blank.

-

Incubate for a specified time (e.g., 3 hours) at 2-8°C to allow for competitive binding.[16]

-

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[16]

-

Enzyme Conjugate Incubation: Add the enzyme label (Streptavidin-HRP) to each well and incubate (e.g., 30 minutes) at 2-8°C.[15]

-

Second Washing: Repeat the washing step to remove unbound enzyme label.[15]

-

Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark at room temperature (e.g., 15-30 minutes), allowing for color development.[16]

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[16]

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[16]

-

Calculation: The concentration of this compound in the samples is inversely proportional to the absorbance and is calculated based on a standard curve generated from the standards.[16]

Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of aMT6s and is considered a gold-standard method.[17][18]

Materials and Instrumentation:

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18 or Phenyl)

-

Mobile phases (e.g., ammonium acetate in water with formic acid and acetonitrile with formic acid)

-

This compound standard and deuterated internal standard (e.g., aMT6s-d4)

-

Urine samples

-

Solid-phase extraction (SPE) cartridges or online SPE system for sample clean-up

Procedure:

-

Sample Preparation:

-

Thaw and vortex urine samples.

-

Spike samples, standards, and quality controls with the internal standard.

-

Perform sample clean-up using SPE to remove interfering matrix components.[19] This can be done offline or using an online SPE system.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto the analytical column.

-

Separate this compound from other components using a gradient elution with the mobile phases. A typical run time is around 5-6 minutes.[17]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Ionize the analyte using an appropriate ionization source (e.g., electrospray ionization - ESI, typically in negative mode).[19]

-

Detect and quantify the analyte using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[19]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of this compound in the samples by comparing their peak area ratios to a calibration curve constructed from the standards.

-

Validation Parameters for LC-MS/MS Method: A validated method should have the following parameters assessed:[17][18]

-

Linearity: The range over which the assay is accurate.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured. A reported LLOQ is 0.2 nmol/L.[17]

-

Precision (Intra- and Inter-assay): The degree of agreement among multiple measurements. Inter-assay coefficients of variation are typically <5.4%.[17]

-

Accuracy/Recovery: The closeness of the measured value to the true value. Recoveries typically range from 90-115%.[17]

-

Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions. aMT6s is stable in urine for at least two years at -20°C.[20][21]

Experimental Workflow for Circadian Rhythm Assessment

Urinary this compound is a key biomarker for assessing circadian phase in both clinical and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H16N2O6S | CID 65096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CAS 2208-40-4: this compound | CymitQuimica [cymitquimica.com]

- 5. buhlmannlabs.ch [buhlmannlabs.ch]

- 6. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary Excretion of this compound, the Main Metabolite of Melatonin, and Mortality in Stable Outpatient Renal Transplant Recipients [mdpi.com]

- 8. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonin - Wikipedia [en.wikipedia.org]

- 10. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of melatonin in human sexual maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 15. alpco.com [alpco.com]

- 16. novolytix.ch [novolytix.ch]

- 17. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 18. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brighamandwomens.org [brighamandwomens.org]

- 20. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

6-Sulfatoxymelatonin: A Comprehensive Technical Guide to its Role in Pineal Gland Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, serves as a robust and non-invasive biomarker for pineal gland function and circadian rhythmicity. The synthesis and secretion of melatonin by the pineal gland are tightly regulated by the light-dark cycle, and its subsequent metabolism into aMT6s in the liver provides a reliable proxy for circulating melatonin levels. The quantification of aMT6s in urine is a critical tool in clinical and research settings for assessing circadian phase, diagnosing and managing sleep disorders, and investigating the role of melatonin in various physiological and pathological states. This guide provides an in-depth overview of the relationship between aMT6s and pineal gland function, detailed experimental protocols for its measurement, quantitative data from various studies, and visualizations of key pathways and workflows.

Introduction: The Pineal Gland and Melatonin

The pineal gland, a small endocrine gland located in the brain, is the primary source of melatonin, a hormone crucial for regulating sleep-wake cycles and other circadian rhythms.[1][2] Melatonin synthesis is driven by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, which receives information about environmental light from the retina.[2][3] In darkness, the SCN signals the pineal gland to produce and secrete melatonin, while light exposure during the day inhibits this process.[1][4]

Melatonin Synthesis and Metabolism

The synthesis of melatonin begins with the amino acid tryptophan, which is converted to serotonin.[2] Two key enzymes in the pineal gland, arylalkylamine N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT), then convert serotonin into melatonin.[1][5] The activity of AANAT is the rate-limiting step and is dramatically increased at night.[2][3]

Once released into the bloodstream, melatonin is primarily metabolized in the liver.[6][7] The cytochrome P450 enzyme CYP1A2 hydroxylates melatonin to 6-hydroxymelatonin, which is then rapidly conjugated with sulfate to form this compound (aMT6s).[6][7] This water-soluble metabolite is then excreted in the urine.[6][7] The concentration of aMT6s in urine is highly correlated with plasma melatonin levels, making it an excellent biomarker for pineal melatonin production.[8][9][10]

Figure 1. Melatonin synthesis in the pineal gland and its subsequent metabolism to this compound (aMT6s) in the liver for urinary excretion.

Circadian Rhythm of this compound

The excretion of aMT6s follows a distinct circadian rhythm, mirroring the nocturnal secretion of melatonin.[11] Levels are low during the day, begin to rise in the evening, peak during the night, and decline to baseline in the morning.[11] This robust rhythm makes the measurement of aMT6s, particularly the timing of its nocturnal onset, a reliable marker of an individual's internal circadian phase.[11][12]

Quantitative Data on Urinary this compound Excretion

The following tables summarize quantitative data on urinary aMT6s excretion from various studies. It is important to note the significant inter-individual variability in aMT6s levels.[9][13]

Table 1: aMT6s Excretion in Healthy Adults by Age

| Age Group (years) | n | Mean 24h aMT6s Excretion (µ g/24h ) | Mean Night-time aMT6s Excretion (µg/h) | Reference |

| 20-35 | 26 | 36.8 | 2.8 | [6] |

| 36-50 | 17 | 29.6 | 2.1 | [6] |

| 51-65 | 16 | 20.4 | 1.5 | [6] |

| >65 | 16 | 15.8 | 1.0 | [6] |

| 20-29 | - | - | - | [14] |

| 30-39 | - | - | - | [14] |

| 40-49 | - | 31% less than 20-39 | - | [14] |

| 70-79 | - | 60% less than 20-29 | - | [14] |

Note: A significant age-related decline in aMT6s excretion has been consistently reported.[13][14][15]

Table 2: aMT6s Excretion in Various Clinical Conditions

| Condition | Patient Group | n | aMT6s Excretion | Comparison Group | Finding | Reference |

| Insomnia | Patients ≥55 years | 517 | 9.0 ± 8.3 µ g/night | Age-matched healthy volunteers (n=29) | Lower excretion in insomnia patients (18.1 ± 12.7 µ g/night ) | [16] |

| Prostate Cancer | Primary PC patients | 9 | Significantly depressed MESOR and amplitude | Benign Prostatic Hyperplasia (BPH) patients (n=7) and young men (n=8) | Reduced pineal activity in PC patients | [17] |

| Renal Transplant | Stable outpatient recipients | 701 | 13.2 nmol/24h (median) | Healthy controls (n=285) | 47% lower excretion in transplant recipients | [18] |

| Autism Spectrum Disorder | Children (2.5-15.5 years) | 77 | Significantly lower night-time levels | Healthy controls (n=84) | Lower night-time increase in melatonin levels | [19] |

| Functional Dyspepsia | Post-prandial distress syndrome (PDS) | - | 26.8 µ g/24h (median) | Epigastric pain syndrome (EPS) and healthy controls | Higher excretion in PDS patients | [20] |

| Night Shift Work | Male workers | 185 | 62% lower during night work | Day shift workers (n=158) | Substantially lower aMT6s during night work and daytime sleep | [21] |

Experimental Protocols for this compound Measurement

The two primary methods for quantifying aMT6s in biological fluids are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, non-radioactive method for aMT6s quantification.[6][22][23][24]

Principle: The assay is typically a competitive immunoassay.[6][22] aMT6s in the sample competes with a known amount of enzyme-labeled or biotinylated aMT6s for binding to a limited number of anti-aMT6s antibody binding sites.[6][22] The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.[22]

Detailed Methodology (based on commercially available kits): [6][24][25]

-

Sample Preparation: Urine samples are typically diluted (e.g., 1:200) with an assay buffer.[24]

-

Plate Preparation: Microtiter plates are pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[22][24]

-

Competitive Binding:

-

Pipette diluted standards, controls, and patient samples into the wells of the microtiter plate.[6][24]

-

Add a fixed amount of biotinylated aMT6s conjugate to each well.[24]

-

Add a specific rabbit anti-aMT6s antibody to all wells (except blanks).[24]

-

Incubate the plate (e.g., 3 hours at 2-8°C) to allow for competitive binding.[24]

-

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.[6][24]

-

Enzyme Conjugate Addition: Add an enzyme-labeled streptavidin (e.g., horseradish peroxidase - HRP) to each well, which binds to the captured biotinylated aMT6s-antibody complexes.[22][24] Incubate (e.g., 30 minutes at 2-8°C).[24]

-

Second Washing: Repeat the washing step to remove unbound enzyme conjugate.[22][24]

-

Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.[6][22] Incubate (e.g., 15-30 minutes at room temperature).[6][24]

-

Stopping the Reaction: Add a stop solution (e.g., acidic solution) to stop the reaction and stabilize the color.[6][22]

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[6][22]

-

Calculation: The concentration of aMT6s in the samples is determined by interpolating their absorbance values from a standard curve generated using the known concentrations of the standards.[6]

Figure 2. Generalized workflow for the quantification of aMT6s using a competitive ELISA.

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method that uses a radiolabeled tracer.[26][27]

Principle: Similar to ELISA, RIA is a competitive binding assay where unlabeled aMT6s in the sample competes with a radiolabeled aMT6s tracer (e.g., iodinated aMT6s) for binding to a limited amount of anti-aMT6s antibody.[26][27] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of aMT6s in the sample.

Detailed Methodology (based on published protocols): [26][27][28]

-

Tracer Preparation: aMT6s is radiolabeled, typically with Iodine-125 (¹²⁵I), to create the tracer.[26][27]

-

Sample and Reagent Preparation:

-

Plasma or urine samples are prepared. For plasma, a direct assay may be possible with a small sample volume (e.g., 100 µL).[26] Urine samples are typically diluted.[27]

-

Standards of known aMT6s concentrations are prepared.

-

A specific anti-aMT6s antiserum is diluted to the appropriate working concentration.

-

-

Assay Incubation:

-

Combine the sample (or standard), radiolabeled aMT6s tracer, and the anti-aMT6s antibody in assay tubes.

-

Incubate the mixture (e.g., overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Tracer:

-

Add a precipitating agent (e.g., a second antibody like anti-rabbit gamma globulin and polyethylene glycol) to separate the antibody-bound aMT6s from the free, unbound aMT6s.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant containing the free tracer.

-

-

Counting: Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

-

Calculation: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the aMT6s standards. The concentration of aMT6s in the samples is then determined from this curve.

Figure 3. Generalized workflow for the quantification of aMT6s using a radioimmunoassay (RIA).

This compound in Neurodegenerative Disorders and Other Conditions

Alterations in melatonin secretion have been observed in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[29][30][31] This is often associated with disruptions in the sleep-wake cycle and circadian rhythms.[31] The measurement of aMT6s can be a valuable tool in studying the role of melatonin in the pathophysiology of these disorders and in evaluating the efficacy of melatonin-based therapies.[29] Additionally, aMT6s levels have been investigated in relation to various lifestyle factors and other health conditions, with studies showing associations with body mass index, smoking, and parity.[32]

Conclusion

This compound is an indispensable biomarker for assessing the function of the pineal gland and the integrity of the circadian system. Its measurement in urine provides a non-invasive, reliable, and integrated assessment of nocturnal melatonin production. The well-established ELISA and RIA methods allow for its accurate quantification in research and clinical settings. The data presented in this guide highlight the importance of aMT6s in understanding the impact of age, sleep disorders, and various diseases on the circadian system, paving the way for improved diagnostic and therapeutic strategies targeting the melatonergic system.

References

- 1. Melatonin - Wikipedia [en.wikipedia.org]

- 2. The Pineal Gland and Melatonin [vivo.colostate.edu]

- 3. Melatonin synthesis in the human pineal gland: advantages, implications, and difficulties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melatonin, the Hormone of Darkness: From Sleep Promotion to Ebola Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. novamedline.com [novamedline.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Circadian acclimatization of performance, sleep, and this compound using multiple phase shifting stimuli [frontiersin.org]

- 12. Urinary this compound cycle-to-cycle variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]

- 15. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nocturnal this compound excretion in insomnia and its relation to the response to melatonin replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Melatonin and this compound circadian rhythms in serum and urine of primary prostate cancer patients: evidence for reduced pineal activity and relevance of urinary determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Urinary levels of 6-sulphatoxymelatonin and their associations with sleep disorders and behavioural impairments in children with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]